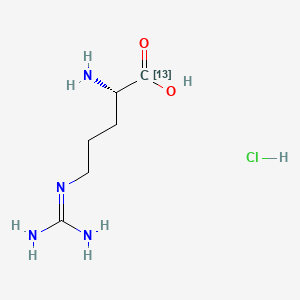

L-Arginine-1-13C hydrochloride

Description

Significance of Stable Isotope Tracing in Biological Research

Stable isotope tracing has become a cornerstone of modern biological and biomedical research, offering a safe and powerful alternative to traditional radioactive isotope tracers. ckisotopes.combioscientifica.com The primary advantage of stable isotopes like ¹³C, ¹⁵N, and ²H is their non-radioactive nature, which eliminates the health risks and disposal challenges associated with radioisotopes. ckisotopes.com This safety profile allows for studies in a wider range of subjects, including vulnerable populations. bioscientifica.com

The use of stable isotopes provides several key benefits in research:

Tracing Metabolic Pathways: By introducing a stable isotope-labeled compound, scientists can track its incorporation into various metabolites, providing a detailed map of metabolic pathways and their dynamics. silantes.commdpi.com This is crucial for understanding both normal physiological processes and the metabolic dysregulation that occurs in diseases like cancer. mdpi.com

Improved Detection Sensitivity: The distinct mass of stable isotopes allows for highly sensitive and precise detection using mass spectrometry. silantes.com This enables the accurate quantification of even trace amounts of specific molecules in complex biological samples.

Enhanced Structural Analysis: In structural biology, stable isotope labeling can improve the quality of data obtained from techniques like NMR spectroscopy, aiding in the determination of the three-dimensional structures of biomolecules. silantes.com

Simultaneous Investigation: The ability to use different stable isotopes for different molecules allows for the simultaneous investigation of multiple metabolic pathways within the same experiment. ckisotopes.com

Rationale for Carbon-13 Isotopic Labeling at the Carboxyl Position of L-Arginine

The specific placement of the ¹³C label at the carboxyl (-COOH) group of L-arginine is a deliberate and strategic choice for several reasons. In many metabolic reactions involving amino acids, the carboxyl group is either transferred or released as carbon dioxide (CO₂). By labeling this specific carbon, researchers can readily track key metabolic events.

For instance, in the context of protein synthesis, the incorporation of L-Arginine-1-¹³C into a growing polypeptide chain can be monitored. Conversely, in catabolic processes where arginine is broken down, the release of ¹³CO₂ can be measured to quantify the rate of amino acid oxidation. This position-specific labeling provides a clear and unambiguous signal for specific enzymatic reactions. nih.gov

Historical Context of L-Arginine and its Isotopically Labeled Forms in Research

The use of isotopically labeled molecules to study metabolism dates back to the 1930s. bioscientifica.com Early studies laid the groundwork for understanding dynamic processes like protein turnover. ckisotopes.com Over the decades, as analytical technologies like mass spectrometry became more sophisticated and accessible, the use of stable isotope-labeled compounds, including various forms of labeled L-arginine, has grown exponentially.

Initially, research often utilized arginine labeled with multiple ¹³C atoms (e.g., ¹³C₆-arginine) or in combination with ¹⁵N labels. nih.govacs.org These have been instrumental in quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which allows for the precise comparison of protein abundances between different cell populations. researchgate.netnih.gov The development of specifically labeled forms like L-Arginine-1-¹³C hydrochloride has provided researchers with a more refined tool to probe specific enzymatic steps and metabolic fluxes with greater precision. physiology.orgresearchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H15ClN4O2 |

|---|---|

Molecular Weight |

211.65 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)(113C)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i5+1; |

InChI Key |

KWTQSFXGGICVPE-QSAHHTFWSA-N |

Isomeric SMILES |

C(C[C@@H]([13C](=O)O)N)CN=C(N)N.Cl |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl |

Origin of Product |

United States |

Methodological Frameworks Utilizing L Arginine 1 13c Hydrochloride

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies

SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins. L-Arginine-1-13C hydrochloride is a commonly used "heavy" amino acid in SILAC experiments.

The fundamental principle of SILAC involves growing two cell populations in different culture media: one in a "light" medium containing the natural amino acid (e.g., L-arginine) and the other in a "heavy" medium supplemented with a stable isotope-labeled amino acid, such as this compound. Over several cell divisions, the labeled arginine is incorporated into all newly synthesized proteins in the "heavy" population.

When the two cell populations are combined, the proteins from each can be distinguished by mass spectrometry due to the mass difference imparted by the 13C isotope. For instance, a peptide containing a single L-Arginine-1-13C will have a mass shift compared to its unlabeled counterpart. The ratio of the signal intensities of the "heavy" and "light" peptides directly corresponds to the relative abundance of the protein in the two cell populations. This allows for accurate quantification of changes in protein expression between different experimental conditions.

A significant advantage of using labeled arginine in SILAC is that when proteins are digested with trypsin, which cleaves at the C-terminus of arginine and lysine (B10760008) residues, the label is located at the C-terminal position of many of the resulting peptides. This predictable labeling simplifies data analysis.

| Feature | Description |

| Labeling Strategy | Metabolic incorporation of this compound into proteins during cell culture. |

| Quantification | Based on the ratio of mass spectrometer signal intensities of "heavy" (labeled) and "light" (unlabeled) peptides. |

| Enzymatic Digestion | Trypsin digestion results in peptides with the 13C label at the C-terminus, aiding in predictable mass shifts. |

| Outcome | Relative quantification of protein abundance between different cell populations. |

SILAC, in a variation known as pulsed SILAC (pSILAC), is a valuable method for studying protein turnover, which encompasses the rates of protein synthesis and degradation. In a typical pSILAC experiment to measure protein turnover, cells are first grown in a "light" medium and then switched to a "heavy" medium containing this compound.

By collecting samples at different time points after the switch and analyzing them by mass spectrometry, researchers can measure the rate of incorporation of the "heavy" label into specific proteins. This rate of incorporation is a direct measure of the protein's synthesis rate. Conversely, by performing a chase experiment where cells grown in "heavy" media are switched to "light" media, the rate of disappearance of the "heavy" label can be used to determine the protein degradation rate. These measurements provide crucial insights into the dynamic regulation of the proteome.

| Experimental Approach | Measurement | Biological Insight |

| Pulse | Rate of incorporation of "heavy" this compound. | Protein synthesis rate. |

| Chase | Rate of disappearance of "heavy" this compound. | Protein degradation rate. |

The integration of SILAC with mass spectrometry (MS) forms a robust workflow for quantitative proteomics. After the "light" and "heavy" cell populations are combined, the protein mixture is extracted, digested (typically with trypsin), and then analyzed by liquid chromatography-mass spectrometry (LC-MS).

A key feature of this integration is that the chemically identical "light" and "heavy" peptides co-elute during liquid chromatography, meaning they enter the mass spectrometer at the same time. This simultaneous analysis minimizes experimental variability and improves the accuracy of quantification. In the mass spectrometer, the instrument detects the mass-to-charge ratio of the peptides, allowing for the differentiation of the labeled and unlabeled forms. The predictable mass shift caused by the 13C isotope in this compound simplifies the identification and quantification of the peptide pairs in the resulting mass spectra.

13C-Metabolic Flux Analysis (13C-MFA) Applications

13C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. This is achieved by introducing a 13C-labeled substrate, such as this compound, into the cellular system and tracking the distribution of the 13C label throughout the metabolic network.

The core principle of 13C-MFA is that the pattern of 13C incorporation into various metabolites is a direct consequence of the active metabolic pathways and their respective fluxes. By providing cells with a substrate where specific carbon atoms are replaced with 13C, the isotope label is distributed throughout the metabolic network as the substrate is consumed and converted into other molecules.

The distribution of these 13C atoms in the metabolic intermediates and end-products, known as isotopomer distributions, is measured using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. A computational model of the cell's metabolic network is then used to simulate the expected isotopomer distributions for a given set of metabolic fluxes. By comparing the experimentally measured isotopomer distributions to the simulated ones, the intracellular metabolic fluxes can be estimated. This allows for a detailed understanding of carbon flow through the central carbon metabolism and other pathways.

The design of a 13C-MFA experiment is crucial for obtaining accurate and informative flux measurements. When using this compound as a tracer, several factors must be considered. The choice of which carbon atom to label in the tracer molecule is a critical decision that influences which metabolic pathways can be effectively probed.

The experimental setup, including the duration of labeling and the specific metabolic state of the cells (e.g., steady-state or dynamic), must be carefully controlled. For instance, in stationary 13C-MFA, cells are cultured with the labeled substrate until a metabolic and isotopic steady state is reached. The labeling patterns of metabolites, particularly protein-bound amino acids, are then analyzed to infer the metabolic fluxes. The selection of the analytical method to measure the 13C labeling patterns (e.g., GC-MS, LC-MS, NMR) will also impact the quality and resolution of the flux analysis. Careful consideration of these experimental parameters ensures that the resulting data is of high quality and can be used to accurately determine metabolic fluxes.

| Parameter | Consideration | Rationale |

| Tracer Selection | Position of the 13C label within the L-arginine molecule. | To maximize the information content for the specific metabolic pathways of interest. |

| Labeling Duration | Sufficient time to reach isotopic steady state for stationary MFA. | Ensures that the measured labeling patterns reflect the steady-state metabolic fluxes. |

| Cellular State | Maintaining a consistent metabolic state (e.g., steady-state growth). | Reduces variability and allows for more accurate flux determination. |

| Analytical Method | Choice of MS or NMR for measuring isotopomer distributions. | Different methods offer varying levels of detail and sensitivity for different metabolites. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Positional Enrichment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for identifying and quantifying metabolites in complex biological samples. ¹³C NMR, in particular, offers significant advantages for isotope tracing studies. The key principles that make it suitable for this purpose include:

Large Chemical Shift Dispersion: ¹³C NMR spectra have a much wider range of chemical shifts compared to proton (¹H) NMR acs.orgresearchgate.net. This reduces spectral overlap and allows for the resolution of individual carbon atoms within a molecule.

Narrow Singlet Resonances: At natural abundance and with proton decoupling, ¹³C resonances appear as sharp singlets, which simplifies spectral analysis and improves the identification of metabolites acs.orgresearchgate.net.

Direct Detection of Carbon Backbone: As metabolites are primarily composed of a carbon backbone, ¹³C NMR directly probes the core structure of these molecules, including quaternary carbons that are not directly bonded to protons acs.org.

These features enable the precise determination of the position of the ¹³C label within a metabolite that has been derived from L-Arginine-1-¹³C hydrochloride. While ¹³C NMR has lower sensitivity compared to ¹H NMR due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, technological advancements, such as the development of ¹³C-optimized probes, have made it a more practical tool for metabolomics acs.orgspringernature.com.

Quantitative NMR (qNMR) provides a rapid and robust method for the simultaneous determination of L-arginine and its metabolites, such as L-citrulline nih.gov. The principle of qNMR relies on the direct relationship between the intensity of an NMR signal and the number of nuclei contributing to that signal. By comparing the integral of a target analyte's signal to that of a known internal standard, absolute quantification can be achieved nih.gov.

Studies have demonstrated the successful use of proton (¹H) NMR for the simultaneous quantification of L-arginine, L-citrulline, and other related compounds in various samples nih.govresearchgate.net. This approach offers a significant advantage in efficiency over traditional chromatographic methods, which may require separate analyses for different compounds nih.gov. The specificity and accuracy of the NMR method have been validated, proving it to be a suitable technique for quantitative analysis in metabolic studies nih.gov.

Mass Spectrometry (MS) Techniques for Isotope Ratio Measurement

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of amino acid isotope patterns in metabolic research dss.go.thresearchgate.net. To make amino acids suitable for GC analysis, they must first be chemically modified through a process called derivatization ucdavis.edu. This step increases their volatility, allowing them to be separated in the gas phase.

Once separated by the gas chromatograph, the derivatized amino acids enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments is then measured, providing a detailed mass isotopomer distribution. This distribution reveals how many ¹³C atoms from the labeled L-arginine have been incorporated into other amino acids. GC-MS can analyze larger fragments than NMR, providing complementary information for a more complete picture of isotopomer distributions nih.gov.

The data obtained from GC-MS analysis is highly valuable for metabolic flux analysis as it provides a large number of independent constraints on the isotopomer abundance of amino acids researchgate.net.

| Aspect | Description | Significance |

|---|---|---|

| Derivatization | Chemical modification of amino acids (e.g., as N-acetyl methyl esters) to increase volatility for GC separation. ucdavis.edu | Enables the analysis of non-volatile amino acids by GC-MS. |

| Fragmentation Analysis | Analysis of the mass spectra of amino acid fragments generated by electron impact ionization. researchgate.net | Provides detailed information on the positional labeling of carbon atoms. |

| Isotopomer Distribution | Measurement of the relative abundance of molecules with different numbers of ¹³C atoms. | Provides crucial data for calculating metabolic fluxes. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) is another cornerstone technique for metabolomics, particularly for the analysis of polar metabolites like amino acids and their derivatives, which are often not volatile enough for GC-MS without derivatization hpst.cz. LC-MS separates compounds in the liquid phase before they are introduced into the mass spectrometer.

For the analysis of polar metabolites, techniques such as Hydrophilic Interaction Chromatography (HILIC) are often employed to achieve good separation hpst.cz. Similar to GC-MS, LC-MS provides data on the mass-to-charge ratio of the metabolites, allowing for the determination of ¹³C incorporation from L-Arginine-1-¹³C hydrochloride. The development of targeted LC-MS/MS methods, such as those using multiple-reaction monitoring (MRM), allows for the sensitive and specific quantification of a predefined list of metabolites nih.gov.

Derivatization can also be employed in LC-MS to enhance the separation efficiency and detection sensitivity for amino-containing metabolites nih.gov. This approach has been successfully used to profile a wide range of amino-containing compounds in complex biological samples nih.gov.

| Technique | Description | Application in L-Arginine-1-¹³C Hydrochloride Studies |

|---|---|---|

| HILIC-LC/Q-TOF MS | Hydrophilic Interaction Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry provides comprehensive coverage of polar metabolites. hpst.cz | Separation and identification of labeled polar metabolites derived from L-arginine. |

| LC-MS/MS (MRM) | Targeted quantification of specific metabolites by monitoring precursor-to-product ion transitions. nih.gov | Accurate quantification of L-arginine and its known metabolites. |

| Derivatization-assisted LC-MS | Chemical modification of amino-containing metabolites to improve chromatographic separation and detection sensitivity. nih.gov | Enhanced profiling of a broad range of arginine-derived metabolites. |

High-Resolution Mass Spectrometry for Enhanced Isotope Detection

High-Resolution Mass Spectrometry (HRMS) is a critical technology for the precise detection and quantification of isotopically labeled molecules like this compound. The high resolving power of instruments such as Orbitrap and Fourier Transform-Ion Cyclotron Resonance (FT-ICR) mass spectrometers allows for the differentiation of molecules with very small mass differences. nih.govnih.gov This capability is essential in stable isotope tracing studies to distinguish between the 13C-labeled tracer and its unlabeled counterparts, as well as other molecules with similar masses.

The primary advantage of HRMS in this context is its ability to resolve isotopic fine structure. For instance, it can differentiate between isotopologues, which are molecules that differ only in their isotopic composition. nih.gov This is particularly important when multiple isotopes are present or when trying to distinguish a 13C-labeled molecule from one containing other heavy isotopes like 15N or 2H. escholarship.orgacs.org The high mass accuracy of HRMS, often in the sub-ppm (parts per million) range, ensures the confident identification of labeled compounds and their metabolic products. nih.gov This level of precision minimizes ambiguity and enhances the reliability of data derived from tracer experiments.

Recent advancements in HRMS have further improved its application in metabolomics and isotope tracing. mdpi.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with HRMS provide both separation of complex biological mixtures and precise mass measurement. nih.gov This combination is instrumental in tracking the metabolic fate of the 13C label from this compound as it is incorporated into various downstream metabolites.

Table 1: Comparison of Mass Spectrometry Techniques for Isotope Detection

| Feature | Low-Resolution Mass Spectrometry (LRMS) | High-Resolution Mass Spectrometry (HRMS) |

|---|---|---|

| Mass Accuracy | Lower (e.g., unit resolution) | Higher (e.g., <5 ppm) |

| Isotopologue Resolution | Limited, prone to interferences | Excellent, can resolve fine isotopic structures |

| Compound Identification | Based on nominal mass and fragmentation | Based on accurate mass and isotopic pattern |

| Application in Isotope Tracing | Suitable for simple labeling patterns | Essential for complex and multi-isotope studies |

Dual Isotope Labeling Strategies (e.g., 13C and 15N) Integrating this compound

To gain a more comprehensive understanding of metabolic networks, researchers often employ dual isotope labeling strategies. This involves the simultaneous use of two different stable isotopes, such as 13C and 15N. L-Arginine can be synthesized with labels on both its carbon and nitrogen atoms (e.g., L-Arginine-13C6,15N4), allowing for the concurrent tracing of carbon and nitrogen flux through metabolic pathways. This approach provides a more holistic view of cellular metabolism, as the pathways of carbon and nitrogen are often intricately linked.

Concurrent Carbon and Nitrogen Flux Quantification

The use of dual-labeled L-arginine, in conjunction with HRMS, enables the simultaneous quantification of both carbon and nitrogen metabolic fluxes. This is a significant advancement over single-isotope studies, which can only track the fate of one element at a time. By analyzing the mass isotopomer distributions of downstream metabolites, researchers can determine the relative contributions of both the carbon and nitrogen from the original arginine tracer.

A key application of this methodology is in 13C15N-Metabolic Flux Analysis (MFA), a powerful technique to measure the rates of metabolic reactions within a biological system. This approach has been used to study the interdependent nature of carbon and nitrogen metabolism in various organisms. For example, studies have utilized dual-labeled arginine to investigate amino acid biosynthesis and central carbon metabolism, revealing how the cell coordinates the assimilation and utilization of these two essential elements.

Table 2: Research Findings from Dual Isotope Labeling Studies

| Organism/System | Labeled Substrate | Key Findings |

|---|---|---|

| Mycobacterium bovis BCG | 13C and 15N sources | Established glutamate (B1630785) as a central node for nitrogen metabolism and resolved anaplerotic fluxes. |

| Kluyveromyces lactis | 13C615N4 labeled arginine | Demonstrated different timescales for 13C and 15N incorporation into amino acids, allowing for staggered flux analysis. |

Elucidating Interconnected Metabolic Networks

Dual isotope labeling is particularly valuable for elucidating the structure and regulation of interconnected metabolic networks. The metabolism of carbon and nitrogen are fundamentally linked, especially in the synthesis of amino acids, nucleotides, and other nitrogen-containing biomolecules. By tracing both elements simultaneously, researchers can uncover previously unknown connections and regulatory mechanisms between different metabolic pathways.

For instance, this approach can reveal how the carbon skeleton of an amino acid is derived from central carbon metabolism (e.g., glycolysis and the TCA cycle) while also tracking the source of its nitrogen atoms. This integrated view is crucial for understanding how cells adapt their metabolism to different physiological conditions or in disease states. The quantitative data obtained from these experiments can be used to construct and validate detailed metabolic models, providing a systems-level understanding of cellular function.

Mechanistic Insights Gained Through L Arginine 1 13c Hydrochloride Tracing

Arginine Metabolism and its Catabolic Pathways

L-arginine stands at a critical metabolic crossroads, serving as a substrate for several vital pathways. Its fate is determined by the coordinated action of different enzymes that control its conversion into various bioactive molecules. Tracing with L-Arginine-1-13C hydrochloride enables the precise measurement of the flow of arginine through these competing catabolic routes.

Table 1: Overview of Key L-Arginine Metabolic Pathways

| Pathway | Key Enzyme(s) | Precursor | Product(s) |

|---|---|---|---|

| Urea (B33335) Cycle | Arginase | L-Arginine | L-Ornithine, Urea |

| Nitric Oxide Synthesis | Nitric Oxide Synthase (NOS) | L-Arginine | L-Citrulline, Nitric Oxide (NO) |

| Polyamine Biosynthesis (Direct) | Arginine Decarboxylase (ADC) | L-Arginine | Agmatine (B1664431) |

| Polyamine Biosynthesis (Indirect) | Ornithine Decarboxylase (ODC) | L-Ornithine | Putrescine |

Urea Cycle Flux Determination

The urea cycle is a primary metabolic pathway for the disposal of excess nitrogen in mammals. L-arginine is the immediate precursor to urea, being hydrolyzed by the enzyme arginase. By administering this compound and measuring the rate of its consumption and the production of its metabolites, researchers can determine the rate of arginine flux through the urea cycle. nih.gov Studies in burn patients, for instance, have utilized [13C]-labeled arginine to measure systemic arginine flux and found it was significantly elevated compared to healthy controls, correlating with increased urea production rates that are characteristic of a hypermetabolic state. nih.gov Although the 1-13C label on the carboxyl group is not incorporated into the urea molecule itself (which derives its carbon from CO2), the disappearance of the labeled arginine from the plasma pool provides a direct measure of its metabolic turnover, a significant portion of which is directed through the urea cycle. nih.govfamiliasga.com

Arginase Pathway Activity and Regulation

Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea, representing the final step of the urea cycle and a key regulatory point in arginine metabolism. nih.govphysiology.org The use of L-Arginine-1-13C allows for the quantification of arginase activity by tracing the conversion of labeled arginine into its products. A critical aspect of arginine metabolism is the competition between arginase and nitric oxide synthase (NOS), as both enzymes utilize L-arginine as a common substrate. nih.govahajournals.org Research has shown that under certain pathological conditions, the regulation of arginase is altered, impacting L-arginine availability for other pathways.

Table 2: Research Findings on Arginase Regulation and L-Arginine Availability

| Condition / Model | Observed Change in Arginase | Consequence for L-Arginine Metabolism |

|---|---|---|

| Aging Blood Vessels | Increased arginase activity and expression. ahajournals.org | Decreased L-arginine availability for endothelial NOS (eNOS), contributing to reduced nitric oxide production and endothelial dysfunction. ahajournals.org |

| Hypertension | Upregulated arginase activity in the skin. nih.gov | Limits intracellular L-arginine for NO synthesis, contributing to attenuated reflex cutaneous vasodilatation. nih.gov |

| Leishmania Infection | The parasite utilizes its own arginase for replication. plos.org | Competes with the host's NOS2 for L-arginine, reducing the host's ability to produce NO to fight the infection. plos.org |

| Trypanosoma cruzi Infection | Infection can induce arginase-1 expression and activity in macrophages. mdpi.com | Shifts L-arginine metabolism away from NO production toward the arginase pathway. mdpi.com |

These studies demonstrate that increased arginase activity can create a local depletion of L-arginine, thereby limiting NO production even when systemic arginine levels appear sufficient. This concept, often termed the "arginine paradox," can be directly investigated using stable isotope tracers.

Polyamine Biosynthesis through L-Arginine Precursors

Polyamines, such as putrescine and spermidine (B129725), are small, positively charged molecules essential for cell proliferation, differentiation, and survival. researchgate.net L-arginine is a central precursor for polyamine biosynthesis through two primary routes that can be traced with L-Arginine-1-13C.

Direct Pathway via Agmatine: In many bacteria and plants, the pathway is initiated by arginine decarboxylase (ADC), which converts L-arginine directly to agmatine. nih.govmdpi.com Agmatine is then further metabolized to produce putrescine and other polyamines. Studies in E. coli have detailed this conversion, where agmatine ureohydrolase (AUH) removes urea from agmatine to yield putrescine. mdpi.compnas.org

Indirect Pathway via Ornithine: In mammals, the primary route to polyamines begins with the arginase-catalyzed conversion of L-arginine to L-ornithine. physiology.org L-ornithine is then decarboxylated by ornithine decarboxylase (ODC), a rate-limiting enzyme in this pathway, to form putrescine. oup.com

By tracking the incorporation of the 13C label from L-Arginine-1-13C into agmatine, ornithine, and subsequently into polyamines, researchers can elucidate the relative contributions of these different biosynthetic pathways under various physiological conditions.

Nitric Oxide Synthase (NOS) Pathway Research

The conversion of L-arginine to nitric oxide (NO) is a cornerstone of cardiovascular, nervous, and immune system signaling. nih.gov this compound is an invaluable tool for probing the dynamics of this critical pathway.

Tracing L-Arginine Conversion to Nitric Oxide and L-Citrulline

Nitric oxide synthases (NOS) are a family of enzymes that catalyze the oxidation of L-arginine, yielding NO and L-citrulline in a 1:1 ratio. webmd.comnih.gov Therefore, the rate of L-citrulline production serves as a direct proxy for the rate of NO synthesis. Isotope tracer studies using this compound allow for the precise quantification of this conversion in vivo. nih.gov When the labeled arginine is infused, the NOS-mediated reaction produces labeled L-citrulline. By measuring the isotopic enrichment of L-citrulline in plasma or tissue samples using mass spectrometry, scientists can calculate the rate of its appearance, which directly reflects the rate of NO production. ahajournals.orgahajournals.org This method has been applied to determine whole-body and tissue-specific NO synthesis in various contexts, from studying the effects of ischemia-reperfusion injury to understanding circulatory regulation. ahajournals.org

Investigating NOS Isoform-Specific Activities

Mammals express three distinct NOS isoforms, each with unique localizations, regulatory mechanisms, and physiological roles. nih.gov

Neuronal NOS (nNOS or NOS1): Primarily cytosolic and calcium-dependent; crucial in neuronal signaling. ahajournals.org

Inducible NOS (iNOS or NOS2): Cytosolic and calcium-independent; expressed by immune cells in response to inflammatory stimuli. nih.gov

Endothelial NOS (eNOS or NOS3): Primarily membrane-associated and calcium-dependent; vital for regulating vascular tone. ahajournals.org

L-Arginine-1-13C tracing, when combined with other biochemical techniques, allows for the investigation of isoform-specific activities. For example, researchers can differentiate isoform activity based on cellular fractionation and calcium dependency. ahajournals.org A more sophisticated approach involves studying specific cellular systems where isoforms are known to have distinct roles. A key study in cardiac myocytes revealed that arginase II, a mitochondrial enzyme, specifically co-localizes with and regulates NOS1 activity by limiting its local L-arginine substrate pool. pnas.org This regulation did not affect NOS3. Such mechanistic detail was elucidated using a combination of arginase inhibitors and experiments in knockout mice lacking specific NOS isoforms, demonstrating how the competition for a common substrate, traceable with labeled arginine, can be highly compartmentalized within a single cell. pnas.org

Table 3: Characteristics for Differentiating Major NOS Isoforms

| NOS Isoform | Typical Cellular Location | Calcium Dependence | Primary Function / Regulation |

|---|---|---|---|

| nNOS (NOS1) | Cytosol (neurons, skeletal muscle) | Dependent | Neurotransmission, modulation of muscle contractility. nih.govpnas.org |

| iNOS (NOS2) | Cytosol (macrophages, various cells) | Independent | Immune response; induced by proinflammatory stimuli. nih.gov |

| eNOS (NOS3) | Particulate/Membrane (endothelial cells) | Dependent | Vasodilation, regulation of blood flow. nih.govahajournals.org |

Interconnections with Central Carbon Metabolism

This compound tracing studies have been instrumental in delineating the intricate connections between arginine metabolism and the central carbon pathways of glycolysis and the tricarboxylic acid (TCA) cycle. By tracking the fate of the 13C-labeled carbon, researchers can quantify the flux of arginine-derived metabolites and understand how arginine availability influences these core energetic and biosynthetic processes.

Linkages of Arginine Metabolism to Glycolysis and the Tricarboxylic Acid (TCA) Cycle

The metabolic state of a cell, particularly its reliance on glycolysis versus oxidative phosphorylation (OXPHOS), can be significantly influenced by L-arginine availability. Tracing studies reveal a dynamic interplay where arginine levels can modulate the flux through these fundamental pathways.

In cancer cells, which often exhibit metabolic vulnerabilities, the availability of arginine is critical. Studies using [U-13C] glucose tracers in breast cancer cells have shown that arginine starvation leads to a reduction in glycolytic flux, evidenced by a decrease in 13C-labeled pyruvate (B1213749) and lactate. nih.gov Concurrently, the flux from glucose into the TCA cycle is also diminished under arginine-depleted conditions. nih.gov Metabolomic analyses have further revealed that arginine starvation can lead to a decrease in key TCA cycle intermediates such as citrate (B86180) and α-ketoglutarate. nih.gov

Conversely, increasing the availability of L-arginine can shift cellular metabolism away from glycolysis and towards mitochondrial OXPHOS. In activated T cells, supplementation with L-arginine was found to decrease glucose consumption and the expression of glycolytic enzymes. nih.gov Instead, the metabolic activity was skewed toward the TCA cycle and OXPHOS, highlighted by an increase in oxygen consumption and upregulation of several TCA cycle intermediates. nih.gov

However, the direct contribution of arginine's carbon skeleton to the TCA cycle may be context-dependent. Tracing experiments using 13C6-L-arginine in mouse embryonic fibroblasts under glutamine-free conditions did not detect a significant incorporation of labeled carbon from arginine into TCA cycle intermediates like α-ketoglutarate, citrate, or fumarate. researchgate.net This suggests that in some scenarios, arginine's role may be more regulatory than as a direct carbon source for the TCA cycle, and its influence is tightly integrated with the metabolism of other amino acids like glutamine. researchgate.net

Table 1: Impact of L-Arginine Availability on Central Carbon Metabolism

| Condition | Observed Effect on Glycolysis | Observed Effect on TCA Cycle | Cell Type / Model | Reference |

|---|---|---|---|---|

| Arginine Starvation | Reduced flux (~20% reduction in labeled pyruvate/lactate from [U-13C] glucose) | Reduced flux from glucose; decreased levels of citrate and α-ketoglutarate | MDA-MB-231 Breast Cancer Cells | nih.gov |

| L-Arginine Supplementation | Diminished glycolytic flux; decreased glucose consumption | Upregulated intermediates; increased oxygen consumption (OXPHOS) | Activated T Cells | nih.gov |

| Glutamine Deprivation (traced with 13C6-L-arginine) | Not directly measured | No significant carbon contribution from arginine to TCA intermediates | Mouse Embryonic Fibroblasts | researchgate.net |

Anaplerotic and Cataplerotic Fluxes Involving L-Arginine

The TCA cycle is a hub for metabolism, with its intermediates being constantly depleted for biosynthetic purposes (cataplerosis) and replenished from various sources (anaplerosis) to maintain its function. researchgate.net L-arginine metabolism is directly involved in these fluxes, providing a mechanism for its carbon and nitrogen to enter and exit the central carbon pathway.

Cataplerosis refers to the removal of TCA cycle intermediates for use in other metabolic pathways, such as the synthesis of nonessential amino acids, glucose (gluconeogenesis), or fatty acids. researchgate.net The catabolism of L-arginine can lead to the production of L-glutamate. Glutamate (B1630785) can then be converted to α-ketoglutarate, a key TCA cycle intermediate. However, the reverse process, where α-ketoglutarate is used to synthesize glutamate, represents a cataplerotic flux, draining the cycle to produce a nonessential amino acid. researchgate.net This pathway connects arginine degradation to the pool of TCA cycle intermediates.

Anaplerosis is the process of replenishing TCA cycle intermediates. researchgate.net While the primary anaplerotic substrates are often derived from glucose (pyruvate) and glutamine, arginine can contribute indirectly. For instance, the conversion of arginine-derived glutamate to α-ketoglutarate via glutamate dehydrogenase can serve as an anaplerotic reaction, feeding carbon into the TCA cycle. ucl.ac.uk This is particularly important in states of metabolic stress or when other substrates are limited. The balance between the cataplerotic use of α-ketoglutarate for amino acid synthesis and its anaplerotic generation from amino acids like arginine is crucial for maintaining cellular homeostasis. ucl.ac.uknih.gov Isotope tracing studies are essential for quantifying these bidirectional fluxes and understanding how they are regulated under different physiological and pathological conditions. brill.com

Amino Acid Transporter Function and Competition

The biological effects of L-arginine are contingent upon its entry into the cell, a process mediated by a specific suite of membrane transport proteins. Using isotopically labeled L-arginine, such as this compound, allows for precise measurement of uptake kinetics and sheds light on the function of these transporters and their competitive interactions with other amino acids.

Elucidation of L-Arginine Transport Mechanisms in Various Cell Types

L-arginine transport into cells is primarily handled by members of the Solute Carrier (SLC) superfamily, with different cell types expressing distinct sets of transporters to meet their specific metabolic demands. mdpi.comnih.gov The major systems involved are system y+, system y+L, system b0,+, and system B0,+. nih.govnih.gov

System y+ (Cationic Amino Acid Transporters - CATs): This system, which includes CAT-1 (SLC7A1) and CAT-2 (SLC7A2), facilitates Na+-independent transport of cationic amino acids. nih.gov CAT-1 is considered the principal arginine transporter in most cell types, including endothelial cells, vascular smooth muscle cells, macrophages, and platelets. mdpi.comnih.gov It is a high-affinity transporter responsible for a significant portion of L-arginine uptake. mdpi.com

System y+L: This system, including y+LAT1 (SLC7A7) and y+LAT2 (SLC7A6), mediates the Na+-independent exchange of cationic amino acids for neutral amino acids, which are co-transported with Na+. mdpi.com It is responsible for arginine efflux in many nonpolarized cells and plays a role in arginine absorption and reabsorption in epithelial cells of the intestine and kidney. researchgate.net

System B0,+: This Na+/Cl−-dependent transporter (ATB0,+, SLC6A14) can import both neutral and cationic amino acids. It has been shown to mediate L-arginine uptake in human bronchial epithelial cells. mdpi.com

System b0,+: This transporter (SLC7A9/SLC3A1) is a Na+-independent exchanger of cationic amino acids and cystine, primarily located in the apical membrane of epithelial cells in the small intestine and renal tubules. nih.govresearchgate.net

Research has identified the specific transporters active in different tissues. In vascular cells, L-arginine transport is predominantly a Na+-independent process (around 70%), mediated by at least three distinct systems. ahajournals.org In neuronal model cell lines (NSC-34), system y+ (Slc7a1) is the primary mechanism for arginine transport, with system b0,+ also contributing significantly. nih.gov

Table 2: Major L-Arginine Transport Systems in Various Cell Types

| Transport System | Key Transporter(s) | Characteristics | Cell Types / Tissues | Reference |

|---|---|---|---|---|

| System y+ | CAT-1 (SLC7A1), CAT-2 (SLC7A2) | Na+-independent, high-affinity uptake | Endothelial cells, smooth muscle cells, macrophages, T cells, neurons | mdpi.comnih.govnih.gov |

| System y+L | y+LAT1 (SLC7A7), y+LAT2 (SLC7A6) | Na+-independent exchange (cationic for neutral amino acids) | Epithelial cells (intestine, kidney), fibroblasts, macrophages | mdpi.comresearchgate.net |

| System B0,+ | ATB0,+ (SLC6A14) | Na+/Cl- dependent uptake | Bronchial epithelial cells, colon epithelial cells | mdpi.comresearchgate.net |

| System b0,+ | rBAT/b0,+AT (SLC3A1/SLC7A9) | Na+-independent exchange (cationic amino acids for cystine) | Epithelial cells (small intestine, renal tubules), neuronal cells | nih.govresearchgate.net |

Assessment of Amino Acid Antagonism and Competition

Because several amino acids share common transport systems, they can compete for uptake into the cell, a phenomenon known as antagonism. frontiersin.org The relationship between L-arginine and L-lysine is a classic example of such antagonism. Both are basic amino acids and compete for the same transporters, particularly system y+. nih.govfrontiersin.org

This competition has been empirically demonstrated in humans. A proof-of-concept study using the stable isotope tracer L-[1-13C]lysine showed that increasing oral doses of L-arginine HCl led to a linear decrease in whole-body lysine (B10760008) oxidation. nih.gov This indicates that supplemental arginine can effectively compete with and inhibit the absorption and systemic availability of lysine. nih.gov This antagonistic relationship is well-documented, particularly in nutritional science, where a high dietary ratio of lysine to arginine can induce a functional arginine deficiency by enhancing its degradation. frontiersin.orgnih.gov

Competition is not limited to lysine. Studies using radiolabeled L-arginine in neuronal cell lines have shown that its uptake is significantly inhibited by other cationic amino acids like L-ornithine and L-histidine, as well as by some neutral amino acids such as leucine (B10760876) and alanine, which can interact with transporters like system y+L or B0,+. nih.gov

Table 3: Inhibition of [3H]L-Arginine Uptake by Other Amino Acids in NSC-34 Cell Lines Data adapted from a study on wild-type (WT) motor neuron-like cells (NSC-34/hSOD1WT). nih.gov

| Competing Compound | Concentration | % Inhibition of L-Arginine Uptake | Reference |

|---|---|---|---|

| L-Arginine | 1 mM | 88.6 ± 1.5 | nih.gov |

| L-Lysine | 1 mM | 83.7 ± 1.0 | nih.gov |

| L-Histidine | 1 mM | 78.1 ± 1.2 | nih.gov |

| L-Ornithine | 1 mM | 82.4 ± 1.1 | nih.gov |

| L-Leucine | 1 mM | 68.9 ± 1.8 | nih.gov |

| L-Alanine | 1 mM | 40.2 ± 2.4 | nih.gov |

| L-Glutamine | 1 mM | No significant inhibition | nih.gov |

Microbial Metabolism Research

In the realm of microbiology, this compound is instrumental in unraveling the intricate metabolic networks of bacteria and other microorganisms. Its application sheds light on fundamental processes such as biosynthesis, degradation, and the adaptive metabolic strategies of pathogens.

Investigating L-Arginine Biosynthesis and Degradation in Bacteria (e.g., E. coli)

Escherichia coli is a model organism for studying bacterial metabolism. The biosynthesis of arginine in E. coli is a well-regulated, linear pathway that begins with glutamate. Conversely, arginine can be degraded through several pathways. The use of this compound in conjunction with techniques like 13C-Metabolic Flux Analysis (13C-MFA) allows for the precise quantification of the flow of carbon through these pathways. nih.govresearchgate.netosti.gov By supplying labeled arginine to E. coli cultures, researchers can monitor the appearance of the 13C label in downstream metabolites. This provides insights into the activity of enzymes involved in both the synthesis and catabolism of arginine, and how these pathways are regulated in response to environmental cues.

For instance, in engineered E. coli strains designed for the overproduction of certain compounds, understanding the flux through arginine metabolic pathways is crucial to identify potential metabolic bottlenecks or competing pathways that might divert resources away from the desired product.

Below is a representative data table illustrating the type of results that can be obtained from a 13C-MFA study in E. coli investigating arginine metabolism.

| Metabolic Pathway | Enzyme | Relative Flux (%) (Wild Type) | Relative Flux (%) (Engineered Strain) |

| Arginine Biosynthesis | N-acetylglutamate synthase | 100 | 150 |

| Arginine Degradation (Arginase pathway) | Arginase | 20 | 5 |

| Arginine Degradation (ADI pathway) | Arginine deiminase | 15 | 3 |

Metabolic Adaptations in Pathogens (e.g., Mycobacterium bovis BCG, Trypanosoma cruzi)

L-arginine metabolism is critical for the survival and virulence of many pathogenic microorganisms. nih.govmdpi.com this compound can be used to trace how these pathogens utilize arginine from their host environment and how their metabolic pathways are adapted for survival and proliferation.

In Mycobacterium bovis BCG, the causative agent of tuberculosis in cattle and a model for human tuberculosis, arginine biosynthesis is essential for its growth and persistence. nih.gov Studies have shown that starvation of L-arginine can lead to cell death in mycobacteria. By using 13C-labeled arginine, researchers can investigate how the bacterium assimilates and metabolizes this amino acid, especially under conditions that mimic the host environment, such as nutrient limitation or oxidative stress. This can reveal key enzymes and pathways that are potential targets for new anti-mycobacterial drugs.

Trypanosoma cruzi, the parasite responsible for Chagas disease, relies on arginine metabolism for various cellular processes, including proliferation and differentiation. nih.govmdpi.comresearchgate.net L-arginine can be metabolized to produce nitric oxide and polyamines, which can influence the outcome of the infection. nih.govnih.gov Tracing studies with this compound can elucidate the flux of arginine into these pathways and how the parasite modulates its metabolism to evade the host immune response. For example, the upregulation of arginase activity in host macrophages can deplete L-arginine, thereby impairing the anti-parasitic nitric oxide production and favoring the synthesis of polyamines that support parasite replication. researchgate.net

A hypothetical data table from a study on Trypanosoma cruzi might look as follows:

| Metabolite | 13C Enrichment (%) (Control) | 13C Enrichment (%) (Infected Macrophages) |

| L-Arginine | 95 | 50 |

| L-Ornithine | 10 | 45 |

| Putrescine | 5 | 30 |

| Nitric Oxide | 40 | 15 |

Role in Nitrogen Assimilation and Storage

Arginine, with its high nitrogen-to-carbon ratio, is a significant molecule for nitrogen storage and transport in many microorganisms. nih.gov this compound, especially when used in combination with 15N-labeled arginine, allows for the simultaneous tracing of both carbon and nitrogen. This dual-labeling approach is invaluable for understanding how microbes assimilate nitrogen from arginine and incorporate it into other nitrogen-containing compounds like other amino acids and nucleotides.

In symbiotic nitrogen-fixing bacteria, such as Bradyrhizobium diazoefficiens, studies using 13C-arginine have demonstrated its active transport and degradation to support the energy-intensive process of nitrogen fixation. nih.gov These tracer experiments have revealed that arginine catabolism is interconnected with central carbon metabolism, providing both energy and essential precursors for cellular processes. The ability to trace the flow of carbon from arginine helps to build comprehensive metabolic models of these important agricultural microorganisms.

Plant Metabolic Pathway Studies

In plant biology, this compound is a key tool for investigating nitrogen metabolism, stress responses, and the biosynthesis of various important compounds.

L-Arginine's Role in Nitrogen Cycling and Stress Response (e.g., Nitrogen Deficiency)

Nitrogen is a crucial nutrient for plant growth, and arginine plays a central role in its storage and transport. frontiersin.orgfrontiersin.org Under conditions of nitrogen deficiency, plants can remobilize nitrogen from stored arginine to sustain growth. By supplying this compound to plants, researchers can trace the movement and utilization of this nitrogen source. frontiersin.orgnih.gov This can help in understanding how different plant species or varieties cope with nitrogen-limiting conditions and can inform strategies for improving nitrogen use efficiency in crops.

Furthermore, arginine is a precursor for the synthesis of signaling molecules like nitric oxide and polyamines, which are involved in plant responses to various abiotic stresses, including drought and salinity. nih.govnih.gov Using this compound, scientists can quantify the flux of arginine into these stress-related pathways, providing insights into the molecular mechanisms of plant stress tolerance.

The following table illustrates potential findings from a study on the effect of nitrogen deficiency on arginine metabolism in plants.

| Condition | Arginine Uptake (µmol/g FW/h) | 13C Incorporation into Proline (%) | 13C Incorporation into Polyamines (%) |

| Nitrogen Sufficient | 10.5 | 5.2 | 8.1 |

| Nitrogen Deficient | 15.2 | 12.8 | 18.5 |

Elucidating Biosynthetic Routes to Arginine and Related Compounds

The biosynthesis of arginine in plants occurs in the chloroplasts via the ornithine pathway. frontiersin.orgresearchgate.net While the general pathway is known, the regulation and interplay with other metabolic routes are still areas of active research. This compound can be used in pulse-chase experiments to trace the flow of carbon through this pathway and to identify potential alternative or bypass routes.

Advanced Research Directions and Future Perspectives

L-Arginine Isotopic Labeling for Studying Arginine Methylation and Citrullination Dynamics (without human trial data)

The intricate interplay between post-translational modifications (PTMs) of arginine residues, specifically methylation and citrullination, is a burgeoning area of research. These modifications play critical roles in regulating protein function, gene expression, and cellular signaling. The use of stable isotope-labeled L-arginine, such as L-Arginine-1-¹³C hydrochloride, offers a powerful tool to dissect the dynamic nature of these processes. By tracing the metabolic fate of the ¹³C-labeled arginine, researchers can gain unprecedented insights into the competitive and potentially antagonistic relationship between arginine methylation and citrullination.

Future research endeavors are poised to leverage L-Arginine-1-¹³C hydrochloride in sophisticated mass spectrometry-based proteomic workflows. This approach will enable the precise quantification of the flux of labeled arginine into methylated and citrullinated proteins over time. Such time-course experiments are crucial for understanding the kinetics of these modifications and how they are influenced by various cellular stimuli or pathological conditions.

A primary research direction involves the use of cell culture models metabolically labeled with L-Arginine-1-¹³C hydrochloride. By harvesting cells at different time points and analyzing the proteome, it will be possible to map the temporal landscape of arginine methylation and citrullination. This will allow for the identification of proteins that are dynamically modified and potentially reveal novel substrates for the enzymes responsible for these modifications: protein arginine methyltransferases (PRMTs) and peptidylarginine deiminases (PADs).

Furthermore, in vitro enzymatic assays can be designed using L-Arginine-1-¹³C hydrochloride to study the substrate specificity and competitive kinetics of PRMTs and PADs. By incubating purified enzymes with specific protein or peptide substrates in the presence of the labeled arginine, researchers can directly measure the rates of methylation and citrullination. This will provide valuable data on whether these two enzymatic pathways directly compete for the same arginine residues on a given substrate.

Detailed Research Findings:

While direct studies utilizing L-Arginine-1-¹³C hydrochloride to simultaneously track methylation and citrullination dynamics are still emerging, existing research provides a strong foundation for this future direction. It has been established that high-resolution mass spectrometry can readily distinguish between the mass shift caused by citrullination (+0.9840 Da) and the incorporation of a ¹³C isotope (+1.0034 Da), a critical technical prerequisite for such studies.

Moreover, in vitro studies have demonstrated a clear antagonistic relationship between the two modifications. Research has shown that the methylation of arginine residues can interfere with and prevent subsequent citrullination by PAD enzymes. This suggests a hierarchical regulation where prior methylation can dictate the fate of an arginine residue, precluding it from being a substrate for citrullination. However, the dynamics of this competition in a cellular context, where the concentrations of substrates and enzymes are in constant flux, remain to be fully elucidated. The use of L-Arginine-1-¹³C hydrochloride as a metabolic tracer is perfectly suited to address this knowledge gap.

The following hypothetical data tables illustrate the type of quantitative information that could be generated from future studies using L-Arginine-1-¹³C hydrochloride.

Table 1: Time-Course Analysis of ¹³C-Label Incorporation into a Target Protein

This table represents hypothetical data from a pulse-chase experiment where cells are incubated with L-Arginine-1-¹³C hydrochloride for a defined period and then transferred to a medium with unlabeled arginine. The relative abundance of the ¹³C label in different modified forms of a hypothetical protein, "Protein X," is measured over time using mass spectrometry.

| Time (hours) | Unmodified Protein X (% ¹³C) | Methylated Protein X (% ¹³C) | Citrullinated Protein X (% ¹³C) |

| 0 | 0 | 0 | 0 |

| 2 | 50 | 15 | 5 |

| 4 | 30 | 25 | 10 |

| 8 | 15 | 35 | 15 |

| 12 | 5 | 40 | 20 |

| 24 | <1 | 42 | 25 |

Table 2: Competitive In Vitro Enzyme Assay with a Peptide Substrate

This table shows hypothetical results from an in vitro assay using a specific peptide substrate, purified PRMT and PAD enzymes, and L-Arginine-1-¹³C hydrochloride. The rate of incorporation of the ¹³C label into the methylated and citrullinated peptide is measured under different conditions.

| Condition | Enzyme(s) Present | Rate of ¹³C-Methyl-Peptide Formation (pmol/min) | Rate of ¹³C-Citrulline-Peptide Formation (pmol/min) |

| 1 | PRMT1 | 50 | 0 |

| 2 | PAD4 | 0 | 30 |

| 3 | PRMT1 + PAD4 | 35 | 10 |

| 4 | Pre-methylated Peptide + PAD4 | Not Applicable | <1 |

These prospective studies, powered by the precision of stable isotope labeling with L-Arginine-1-¹³C hydrochloride, will be instrumental in unraveling the complex regulatory network governed by arginine methylation and citrullination. Understanding these dynamics is fundamental to elucidating their roles in health and disease, and may ultimately pave the way for novel therapeutic strategies that target these critical post-translational modifications.

Conclusion: L Arginine 1 13c Hydrochloride As an Indispensable Tool in Modern Biological Research

Summary of Key Research Contributions

The application of L-Arginine-1-13C hydrochloride has led to significant advancements in several key areas of biological research, most notably in quantitative proteomics and metabolic flux analysis.

In the field of quantitative proteomics , this compound is a critical component of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology. nih.govchempep.com SILAC enables the accurate comparison of protein abundances between different cell populations. creative-proteomics.com In a typical SILAC experiment, one population of cells is grown in a medium containing the "heavy" this compound, while the control population is grown with the natural "light" L-arginine. When the proteomes of these cell populations are analyzed by mass spectrometry, the mass difference created by the 13C isotope allows for the precise quantification of thousands of proteins simultaneously. gbiosciences.com

This technique has been instrumental in elucidating cellular responses to various stimuli. For instance, in a study investigating the effects of arsenite on human skin fibroblast cells, SILAC incorporating [13C6]-L-arginine was used to quantify changes in the proteome. The study successfully identified and quantified 3,880 proteins, with 130 showing significant alterations of more than 1.5-fold upon arsenite treatment. This revealed perturbations in multiple biological pathways, including the Nrf2-mediated oxidative stress response. nih.gov

| Protein | Function | Fold Change |

|---|---|---|

| Heme oxygenase 1 | Oxidative stress response | >2.0 |

| NAD(P)H dehydrogenase [quinone] 1 | Detoxification, antioxidant response | >1.8 |

| Thioredoxin reductase 1 | Redox regulation | >1.6 |

| Glutamate-cysteine ligase catalytic subunit | Glutathione synthesis | >1.5 |

This compound is also pivotal for metabolic flux analysis , providing a dynamic view of metabolic pathways. By tracing the incorporation of the 13C label into various metabolites, researchers can quantify the rates of metabolic reactions. This has been particularly insightful for understanding the urea (B33335) cycle and nitric oxide (NO) synthesis , two key pathways involving L-arginine.

A study on gastrointestinal cancer cells used L-arginine labeled with six 13C atoms ([13C6] L-arginine) to trace its metabolic fate. The researchers observed that in arginine-sensitive cancer cells, the tracer promoted the urea cycle, leading to a decrease in carbamoyl (B1232498) aspartic acid, a molecule necessary for pyrimidine (B1678525) nucleotide synthesis, thereby inhibiting tumor growth.

Furthermore, tracer studies using isotopically labeled arginine have been crucial in quantifying whole-body nitric oxide synthesis. In a study with healthy men, the rate of conversion of intravenously infused L-[guanidino-15N2]arginine to plasma [15N]citrulline was used to determine the rate of NO synthesis. The results showed that approximately 1.2% of the plasma arginine turnover is directed towards NO formation. pnas.org

| Metabolic Parameter | Rate (μmol·kg⁻¹·hr⁻¹) |

|---|---|

| Whole body nitric oxide synthesis | 0.96 ± 0.1 |

| De novo arginine synthesis | 9.2 ± 1.4 |

| Plasma arginine flux to urea | ~15% of turnover |

| Plasma arginine flux to nitric oxide | ~1.2% of turnover |

Anticipated Impact on Fundamental Biological Understanding

The continued and expanded use of this compound is poised to deepen our fundamental understanding of complex biological processes. The ability to precisely track the fate of arginine will further unravel the intricate regulation of metabolic networks in both health and disease.

By enabling more sophisticated metabolic flux analyses, this tracer will help to create more accurate models of cellular metabolism. This will be invaluable for understanding how metabolic pathways are rewired in diseases such as cancer, diabetes, and cardiovascular disorders. For example, tracing the flux of arginine through the urea cycle in different cancer subtypes could reveal metabolic vulnerabilities that can be targeted for therapy.

In the realm of proteomics, dynamic SILAC (dSILAC), which involves time-course studies of protein turnover, will provide a clearer picture of the cellular response to various signals and stresses. By using this compound in dSILAC experiments, researchers can move beyond static snapshots of the proteome to understand the rates of protein synthesis and degradation, providing a more complete understanding of cellular regulation.

Future Outlook for Isotopic Tracing with this compound

The future of isotopic tracing with this compound is bright, with several exciting advancements on the horizon. The integration of stable isotope tracing with other cutting-edge technologies promises to open new avenues of research. chempep.com

One of the most promising future directions is the application of this compound in single-cell proteomics and metabolomics . While still a developing field, adapting SILAC and metabolic tracing techniques to the single-cell level will allow for an unprecedented understanding of cellular heterogeneity in tissues and tumors. chempep.comnih.gov This could revolutionize our understanding of development, immunology, and cancer biology.

Furthermore, advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will continue to enhance the sensitivity and resolution of tracer studies. chempep.com This will enable the detection and quantification of lower abundance metabolites and proteins, providing a more comprehensive view of cellular processes. The use of this compound in in vivo magnetic resonance spectroscopy (MRS) also holds promise for non-invasively studying arginine metabolism in living organisms, including humans. mriquestions.comethz.ch

The demand for high-quality, reliable stable isotope-labeled compounds is expected to grow as these advanced research techniques become more widespread. diagnosticsworldnews.com As our understanding of the central role of arginine metabolism in a wide array of physiological and pathological processes continues to expand, this compound will undoubtedly remain an indispensable tool for discovery.

Q & A

Basic Research Questions

Q. How is L-Arginine-1-13C hydrochloride synthesized and characterized in isotopic labeling studies?

- Methodological Answer : Synthesis typically involves introducing 13C at the C1 position of L-arginine via enzymatic or chemical methods, followed by hydrochloride salt formation. Characterization requires nuclear magnetic resonance (13C NMR) to confirm isotopic enrichment at the specified carbon and assess chemical purity. Analytical techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to verify molecular integrity. Testing for impurities (e.g., ammonium, heavy metals) follows pharmacopeial standards, such as distillation under reduced pressure for ammonium detection and atomic absorption spectroscopy for heavy metals .

Q. What analytical techniques validate the isotopic purity and stability of this compound?

- Methodological Answer : Isotopic purity is validated using isotope ratio mass spectrometry (IRMS) or 13C NMR to quantify 13C enrichment. Stability studies involve accelerated degradation tests under varying pH, temperature, and humidity conditions, with HPLC monitoring for decomposition products. Contaminant analysis (e.g., residual solvents, unlabeled isomers) employs gas chromatography (GC) or tandem MS .

Q. How should researchers design experiments to ensure reproducibility of isotopic labeling results?

- Methodological Answer : Reproducibility requires strict documentation of synthesis protocols (e.g., reagent ratios, reaction times), calibration of analytical instruments (NMR, MS), and adherence to standardized impurity testing methods. Cross-validation with independent labs using shared reference samples minimizes procedural biases. Detailed metadata (e.g., batch numbers, storage conditions) must accompany published data .

Advanced Research Questions

Q. How can this compound be integrated into metabolic flux analysis (MFA) to study arginine metabolism in vivo?

- Methodological Answer : For MFA, administer the compound to cell cultures or model organisms and track 13C incorporation into downstream metabolites (e.g., ornithine, urea, nitric oxide) via liquid chromatography-MS (LC-MS). Use compartmentalized modeling software (e.g., INCA, OpenFLUX) to quantify flux rates. Control experiments with unlabeled arginine are critical to distinguish endogenous vs. tracer-derived metabolites .

Q. What experimental controls are essential when using this compound in tracer studies to avoid confounding results?

- Methodological Answer : Include:

- Negative controls : Unlabeled L-arginine hydrochloride to baseline endogenous metabolite levels.

- Isotopomer controls : Verify the absence of cross-labeling (e.g., 13C migration to other carbons) via positional isotopomer analysis.

- Matrix controls : Test for interference from biological matrices (e.g., plasma, tissue homogenates) using spike-and-recovery experiments .

Q. How can researchers resolve discrepancies in 13C enrichment data between NMR and MS-based assays?

- Methodological Answer : Discrepancies often arise from differences in sensitivity (MS detects low-abundance isotopes) vs. positional specificity (NMR). Harmonize data by:

- Calibrating MS instruments with certified 13C standards.

- Validating NMR assignments using 2D techniques (e.g., HSQC, HMBC).

- Applying statistical tools (e.g., Bland-Altman analysis) to quantify inter-method variability .

Q. What strategies optimize the use of this compound in multi-omics studies (e.g., metabolomics-proteomics integration)?

- Methodological Answer : Combine tracer data with proteomic profiling (e.g., SILAC or TMT labeling) to correlate enzyme expression levels with metabolic flux. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify nodes where isotopic labeling patterns align with protein activity. Ensure temporal synchronization of omics datasets to account for dynamic metabolic responses .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting results in isotopic tracer studies involving this compound?

- Methodological Answer :

- Replicate experiments : Confirm findings across independent replicates and labs.

- Meta-analysis : Compare results with prior studies to identify systemic biases (e.g., cell line-specific metabolism).

- Error source identification : Audit potential culprits (e.g., incomplete isotope equilibration, matrix effects) using factorial experimental designs .

Q. What computational tools are recommended for modeling 13C labeling kinetics in arginine pathways?

- Methodological Answer : Use software suites like Isodyn (for kinetic modeling) or Metran (for Bayesian analysis of tracer data). Input parameters must include substrate uptake rates, intracellular pool sizes, and enzyme Vmax values derived from prior kinetic assays. Validate models with null simulations (e.g., knockout mutants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.